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Compound of Interest

Compound Name:
5-Bromo-7-methyl-1-benzofuran-

3-carboxylic acid

CAS No.: 1492450-22-2

Cat. No.: B1528837

Get Quote

Executive Summary
The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as

the core pharmacophore for numerous FDA-approved therapeutics (e.g., Amiodarone,

Methoxsalen). However, recent structure-activity relationship (SAR) campaigns have identified

brominated benzofurans as a distinct subclass with enhanced biological efficacy.

The incorporation of bromine—a heavy halogen—into the benzofuran lattice does more than

merely increase lipophilicity. It introduces specific electronic modulation and steric bulk that

facilitates high-affinity halogen bonding (

-hole interactions) with target protein pockets. This guide analyzes the pharmacological
versatility of brominated benzofurans, specifically targeting their utility in neurodegenerative
enzyme inhibition (AChE/BChE), metabolic regulation (PTP1B), and oncology (tubulin
polymerization inhibition).

The Chemical Rationale: Why Bromination?
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Before detailing specific biological activities, it is critical to understand the mechanistic

advantage provided by the bromine substituent on the benzofuran ring (typically at C5 or C7

positions).

Halogen Bonding (XB): Unlike fluorine, bromine possesses a polarizable electron cloud with

a positive electrostatic potential region (the

-hole) on the extension of the C-Br bond. This allows it to act as a Lewis acid, forming strong
directional interactions with backbone carbonyls or nucleophilic residues in protein active
sites.

Metabolic Blocking: Bromination at para-positions relative to metabolic attack sites (e.g.,

hydroxylation) can extend the half-life (

) of the molecule by hindering CYP450-mediated oxidation.

Lipophilicity (

): Bromine significantly increases the partition coefficient, enhancing blood-brain barrier
(BBB) permeability—a critical factor for neurodegenerative therapeutics.

Therapeutic Verticals & Biological Activity[1][2][3][4]
[5][6]
Neurodegeneration: Dual AChE/BChE Inhibition
Alzheimer’s Disease (AD) pathology involves the depletion of acetylcholine. Brominated

benzofurans have emerged as potent dual inhibitors of Acetylcholinesterase (AChE) and

Butyrylcholinesterase (BChE).[1]

Mechanism: The benzofuran core mimics the indanone moiety of Donepezil, occupying the

peripheral anionic site (PAS), while the bromine atom facilitates hydrophobic interactions

within the catalytic active site (CAS).

Key Finding: Derivatives with a 7-bromo substitution linked via a heptyloxy spacer to an

amine moiety show superior selectivity for BChE compared to chlorinated analogs.[1]
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Compound 34 (7-bromo-2-phenylbenzofuran derivative) exhibited an

of 0.7 µM against BChE, significantly outperforming non-halogenated controls.[1]

Metabolic Disorders: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[2][3][4]

[5][6] Inhibiting PTP1B is a validated strategy for Type 2 Diabetes management.[2][3]

Mechanism: Brominated arylbenzofurans function as allosteric inhibitors. The bromine atoms

often target the hydrophobic pockets adjacent to the catalytic site, preventing the "wPD loop"

closure necessary for catalysis.

Key Finding: 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran derivatives have

demonstrated nanomolar potency. The dibromo-phenol moiety acts as a phosphate

bioisostere, engaging the active site arginine residues.

Oncology: Tubulin Polymerization & Cytotoxicity
Brominated benzofuran-chalcone hybrids act as microtubule destabilizing agents.

Mechanism: These compounds bind to the colchicine-binding site of tubulin. The 5-bromo

substituent on the benzofuran ring provides the necessary steric bulk to wedge into the

hydrophobic pocket between

and

tubulin dimers, arresting the cell cycle in the G2/M phase.

Key Finding: 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones show cytotoxicity against

MCF-7 (breast) and PC-3 (prostate) cancer lines with

values < 10 µM.

Structure-Activity Relationship (SAR)
Visualization[1][2][13]
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The following diagram illustrates the critical substitution points on the benzofuran scaffold and

their impact on biological activity.
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Caption: SAR map highlighting the differential impact of bromine substitution at C5 versus C7

on pharmacological outcomes.[1]

Quantitative Data Summary
The table below consolidates potency data for key brominated benzofuran derivatives across

different therapeutic targets.
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Compound
Class

Substitution
Pattern

Target Activity Metric Reference

Arylbenzofuran

7-Bromo, 2-

Phenyl

(Heptyloxy linker)

BChE

(Alzheimer's)
[1]

Arylbenzofuran

7-Bromo, 2-

Phenyl

(Heptyloxy linker)

AChE

(Alzheimer's)
[1]

Benzoyl-

benzofuran

3,5-Dibromo-4-

hydroxy-benzoyl

PTP1B

(Diabetes)
[2]

Benzofuran-

Chalcone

5-Bromo-

benzofuran-2-yl
MCF-7 (Cancer) [3]

Benzofuran-

Chalcone

5-Bromo-

benzofuran-2-yl
PC-3 (Prostate) [3]

Experimental Protocols
Synthesis of 5-Bromobenzofuran-2-Carboxylic Acid
Rationale: This is a versatile intermediate. The carboxylic acid group at C2 allows for coupling

with amines (for AChE inhibitors) or hydrazine (for antimicrobial hydrazones), while the C5

bromine remains available for Suzuki/Sonogashira coupling or halogen bonding interactions.

Methodology (Rap-Stoermer Modification):

Reagents: 5-Bromosalicylaldehyde (10 mmol), Ethyl bromoacetate (12 mmol),

(anhydrous, 30 mmol), DMF (20 mL).

Procedure:

Dissolve 5-bromosalicylaldehyde in DMF in a round-bottom flask.

Add
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and stir at room temperature for 30 minutes to generate the phenoxide anion.

Add ethyl bromoacetate dropwise.

Reflux the mixture at 140°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Pour reaction mixture into ice-cold water. Acidify with 1N HCl to precipitate the

ester/acid mixture.

Hydrolysis: Reflux the crude ester in 10% ethanolic NaOH for 2 hours. Acidify to pH 2 to

precipitate 5-bromobenzofuran-2-carboxylic acid.

Purification: Recrystallize from ethanol. Yield typically 75-85%.

Ellman’s Assay for AChE/BChE Inhibition
Rationale: This colorimetric assay is the gold standard for validating cholinesterase inhibition. It

measures the production of thiocholine, which reacts with DTNB to form a yellow chromophore.

Workflow:

Buffer Preparation: 0.1 M phosphate buffer (pH 8.0).

Enzyme Solution: AChE (from electric eel) or BChE (from equine serum) dissolved in buffer

to 0.05 U/mL.

Substrate: Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) at 0.5 mM.

Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) at 0.3 mM.

Execution:

In a 96-well plate, add 150 µL buffer, 20 µL test compound (in DMSO, varying

concentrations), and 20 µL enzyme solution.

Incubate at 25°C for 10 minutes (allows inhibitor binding).

Add 10 µL DTNB and 10 µL Substrate to initiate reaction.
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Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a

microplate reader.

Calculation: % Inhibition =

. Determine

via non-linear regression.

Mechanism of Action: Signaling Pathway
The following diagram details the dual pathway modulation by brominated benzofurans in a

diabetic-oncology context (PTP1B and Tubulin).
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Caption: Dual-mechanism flowchart showing PTP1B inhibition (metabolic rescue) and Tubulin

binding (cytotoxicity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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